3,7,11,15-Tetramethylhexadec-1-en-5-ol
Description
3,7,11,15-Tetramethylhexadec-1-en-5-ol is a branched-chain unsaturated alcohol with a molecular formula of C₂₀H₄₀O and a molecular weight of 296.53 g/mol. Structurally, it features a methyl-substituted hexadecene backbone with a hydroxyl group at position 5 and a double bond at position 1. Such compounds are often utilized in cosmetics, chemical synthesis, and industrial intermediates due to their surfactant and emollient properties .
Properties
CAS No. |
60046-87-9 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadec-1-en-5-ol |
InChI |
InChI=1S/C20H40O/c1-7-17(4)14-20(21)15-19(6)13-9-12-18(5)11-8-10-16(2)3/h7,16-21H,1,8-15H2,2-6H3 |
InChI Key |
WEINNTOCTSLDML-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CC(CC(C)C=C)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(CC(C)C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to 3,7,11,15-Tetramethylhexadec-1-en-5-ol, differing in hydroxyl group position, double bond location, or stereochemistry. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Hydroxyl Position | Double Bond Position | Molecular Weight (g/mol) | Key Uses/Properties |
|---|---|---|---|---|---|
| 3,7,11,15-Tetramethylhexadec-1-en-3-ol | 505-32-8 | 3 | 1 | 296.53 | Cosmetic ingredient, skin irritant |
| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | 102608-53-7 | 1 | 2 | 296.53 | Volatile organic analysis |
| 3,7,11,15-Tetramethyl-1-hexadecen-3-ol | 60046-87-9 | 3 | 1 | 296.53 | Industrial synthesis |
Structural Isomerism and Functional Group Positioning
- Hydroxyl Group Position: 3,7,11,15-Tetramethylhexadec-1-en-3-ol (iso-Phytol R): The hydroxyl group at position 3 is associated with moderate skin irritation (H315) and aquatic toxicity (H400, H410) . 3,7,11,15-Tetramethyl-2-hexadecen-1-ol: The hydroxyl at position 1 and double bond at position 2 make it a volatile compound analyzed via gas chromatography/mass spectrometry (GC/MS) in biological samples .
Double Bond Position :
Thermochemical Properties
Data for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 102608-53-7) illustrates the temperature-dependent heat capacity ($C_p$) of similar compounds:
| Temperature (K) | $C_p$ (J/mol·K) | Calculation Method |
|---|---|---|
| 751.90 | 904.37 | Joback |
| 781.07 | 923.39 | Joback |
| 810.25 | 941.52 | Joback |
These values suggest that branching and functional group positioning significantly influence thermochemical behavior, with higher $C_p$ at elevated temperatures due to increased molecular自由度 .
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